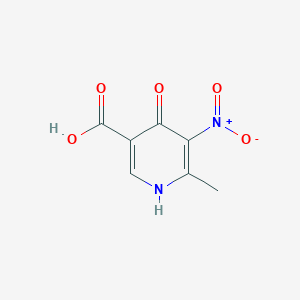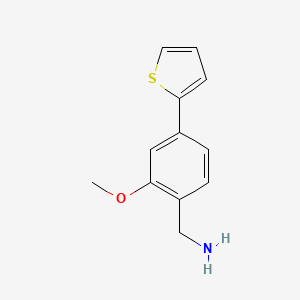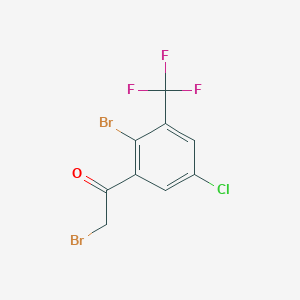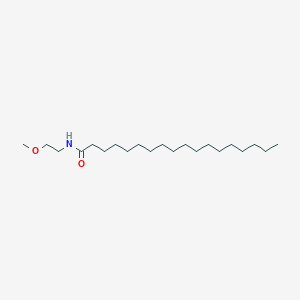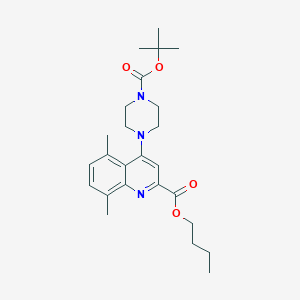
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a butanoate moiety, which is further substituted with a bromine atom, a methyl group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-methylbutanoic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom and yielding a dehalogenated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Dehalogenated butanoate esters.
Substitution: Substituted butanoate esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-chloro-2-methyl-2-(methylsulfonyl)butanoate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 4-bromo-2-ethyl-2-(methylsulfonyl)butanoate: Similar structure but with an ethyl group instead of a methyl group.
Benzyl 4-bromo-2-methyl-2-(ethylsulfonyl)butanoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methylsulfonyl group provides stability and modulates its interaction with biological targets .
Eigenschaften
Molekularformel |
C13H17BrO4S |
|---|---|
Molekulargewicht |
349.24 g/mol |
IUPAC-Name |
benzyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C13H17BrO4S/c1-13(8-9-14,19(2,16)17)12(15)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
XINLCXXTJRYFGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCBr)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
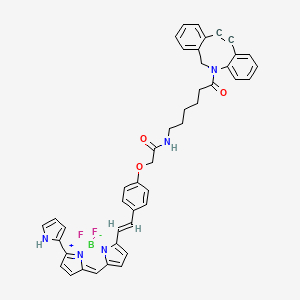


![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)

![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
